N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine
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Overview
Description
(S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a benzylidene group, an imidazole ring, and a propanoic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the condensation of 2-hydroxybenzaldehyde with an amino acid derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent bonds with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
2-((2-Hydroxybenzylidene)amino)acetic acid: A structurally similar compound with a shorter carbon chain.
2-((2-Hydroxybenzylidene)amino)benzoic acid: A compound with a benzene ring instead of an imidazole ring.
Uniqueness
(S)-2-((2-Hydroxybenzylidene)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its chiral nature and the presence of both benzylidene and imidazole groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
63546-38-3 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxyphenyl)methylideneamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,6-8,11,17H,5H2,(H,14,16)(H,18,19)/t11-/m0/s1 |
InChI Key |
GMBPWPWXZLZYPR-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CC2=CN=CN2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(CC2=CN=CN2)C(=O)O)O |
Origin of Product |
United States |
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